1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate
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Overview
Description
1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate is a chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a thiazole ring attached to a naphthyl group through a carbamate linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or naphthyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-thiazol-5-ylmethyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a naphthyl group.
1,3-thiazol-5-ylmethyl N-(2-naphthyl)carbamate: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
1,3-thiazol-5-ylmethyl N-(4-methylphenyl)carbamate: Similar structure but with a 4-methylphenyl group.
Uniqueness
1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
1,3-Thiazol-5-ylmethyl N-(1-naphthyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that thiazole derivatives often exhibit:
- Antimicrobial Activity : Thiazole compounds have shown efficacy against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that related thiazole derivatives possess significant antimicrobial properties against drug-resistant strains of Staphylococcus aureus and Candida species .
- Anticancer Properties : Several thiazole derivatives have been evaluated for their anticancer potential. In vitro studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antimicrobial Efficacy
A study focused on the antimicrobial properties of thiazole derivatives reported that compounds similar to this compound exhibited significant inhibition against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1,3-Thiazol-5-ylmethyl carbamate | 8 | Staphylococcus aureus |
Thiazole derivative A | 4 | Escherichia coli |
Thiazole derivative B | 16 | Candida albicans |
This table illustrates the comparative efficacy of various thiazole derivatives against significant pathogens .
Anticancer Activity
In vitro evaluations have shown that this compound can inhibit cell proliferation in cancer cell lines. The following data summarizes the IC50 values observed in various studies:
These results suggest a promising anticancer profile for this compound, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives:
- In Vivo Anticancer Study : A study involving a xenograft model demonstrated that a thiazole derivative significantly inhibited tumor growth at a dosage of 10 mg/kg body weight without exhibiting toxicity . This underscores the potential of thiazole-based compounds in cancer therapy.
- Antimicrobial Resistance : Another research effort focused on the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that these compounds could serve as lead candidates for developing new antibiotics aimed at resistant strains .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-naphthalen-1-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19-9-12-8-16-10-20-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNDYAUTFQRKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CN=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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